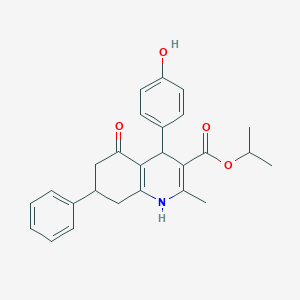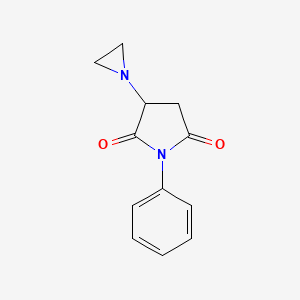![molecular formula C24H19BrN2O2 B5064122 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide](/img/structure/B5064122.png)
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide, also known as PNU-120596, is a small molecule inhibitor that has been widely studied for its potential in treating various diseases.
Mecanismo De Acción
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide is a potent inhibitor of PARP, an enzyme that plays a critical role in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, leading to cell death. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to contribute to the development of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide is its potency as a PARP inhibitor, which makes it an attractive candidate for cancer research. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in lab experiments. Additionally, this compound has been shown to have off-target effects, which can complicate its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide. One area of focus could be on improving its solubility, which would make it easier to work with in lab experiments. Additionally, further research could be done to better understand its off-target effects and how to mitigate them. Finally, this compound could be studied in combination with other drugs to determine if it has synergistic effects in treating various diseases.
Métodos De Síntesis
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide can be synthesized through a multistep process that involves the reaction of 4-aminobenzophenone with ethyl acetoacetate to form 2-(4-aminophenyl)-2-oxoethyl acetate. This intermediate is then reacted with isoquinoline in the presence of sodium ethoxide to form 2-{2-[4-(aminophenyl)-2-oxoethyl]isoquinolin-1-yl}acetic acid. Finally, this compound is treated with hydrobromic acid to yield this compound.
Aplicaciones Científicas De Investigación
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been studied extensively for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP). In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propiedades
IUPAC Name |
N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2.BrH/c27-23(17-26-15-14-18-6-4-5-9-21(18)16-26)19-10-12-22(13-11-19)25-24(28)20-7-2-1-3-8-20;/h1-16H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZJQLFKWZMZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC4=CC=CC=C4C=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5064062.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5064073.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5064080.png)

![(4-fluoro-3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5064089.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5064093.png)
![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)
![2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5064104.png)
![8-chloro-N-(1-methylethylidene)-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-amine](/img/structure/B5064105.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]propanamide](/img/structure/B5064113.png)
![5-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B5064126.png)
